Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
Ethynylcyclohexane structure
Ethynylcyclohexane
931-48-6
C8H12
108.180882453918
MFCD00001513
804303
70263

Ethynylcyclohexane Properties

Names and Identifiers

    • Ethynylcyclohexane
    • Cyclohexane, ethynyl-
    • Cyclohexylacetylene
    • Ethynylcyclohexane (ACI)
    • 1-Cyclohexylethyne
    • Cyclohexylethyne
    • Ethyne, cyclohexyl-
    • NS00039526
    • CYCLOHEXYL ACETYLENE
    • Cyclohexylacetylene, 98%
    • C8H12
    • F16297
    • EINECS 213-236-6
    • 931-48-6
    • DTXSID30239265
    • EN300-192818
    • MFCD00001513
    • AKOS015888167
    • ethynyl-cyclohexane
    • AS-47825
    • DB-004024
    • Z1255457380
    • CS-W022720
    • Prothizinic acid; Protizinic acid
    • +Expand
    • MFCD00001513
    • SSDZYLQUYMOSAK-UHFFFAOYSA-N
    • 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
    • C#CC1CCCCC1

Computed Properties

  • 108.09400
  • 0
  • 0
  • 0
  • 108.094
  • 8
  • 98.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.19990
  • 0.00000
  • n20/D 1.4540(lit.)
  • Immiscible with water.
  • 130-132 °C(lit.)
  • Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
  • Colorless Transparent Liquid
  • Not determined
  • 0.828 g/mL at 25 °C(lit.)

Ethynylcyclohexane Security Information

  • GHS02 GHS02
  • 3
  • 16
  • F F
  • UN 3295BF 3 / PGII
  • H225
  • P210
  • Flammable area
  • II
  • 11
  • Danger
  • 3.1
  • 10

Ethynylcyclohexane Customs Data

  • 2902199090
  • China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Ethynylcyclohexane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0039O6-250mg
Cyclohexylacetylene
931-48-6 98%(GC)
250mg
$39.00
A2B Chem LLC
AB51702-250mg
Ethynylcyclohexane
931-48-6 98%(GC)
250mg
$23.00
Aaron
AR0039WI-100mg
Cyclohexylacetylene
931-48-6 97%
100mg
$20.00
abcr
AB351876-5 g
Cyclohexylacetylene, 98%; .
931-48-6 98%
5 g
€128.60 2023-07-19
Ambeed
A281954-250mg
Ethynylcyclohexane
931-48-6 98%
250mg
$15.0
Enamine
EN300-192818-0.1g
ethynylcyclohexane
931-48-6 95%
0.1g
$30.0 2023-09-17
eNovation Chemicals LLC
D769030-1g
Cyclohexylacetylene
931-48-6 95+%
1g
$185 2022-09-08
Oakwood
237953-250mg
Ethynylcyclohexane
931-48-6 97%
250mg
$20.00 2024-07-19
TRC
E939213-100mg
Ethynylcyclohexane
931-48-6
100mg
$ 50.00 2022-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53418-5g
Cyclohexylacetylene, 98%
931-48-6 98%
5g
¥1635.00 2023-04-13

Ethynylcyclohexane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min
Reference
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 80 °C
Reference
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; Dhudshia, Bhartesh; Mills, Ryan; Thadani, Avinash N., Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Reference
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Reference
Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene
Kunishima, Munetaka; Hioki, Kazuhito; Ohara, Takashi; Tani, Shohei, Journal of the Chemical Society, 1992, (3), 219-20

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ;  18 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Synthetic Circuit 10

Reaction Conditions
Reference
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Synthetic Circuit 11

Reaction Conditions
Reference
Reaction of cyclohexylacetylene with lower saturated monobasic acids
Bol'shukhin, A. I.; Egorov, A. G., Zhurnal Obshchei Khimii, 1957, 27, 1185-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water ,  Cuprous chloride Solvents: Dimethylformamide ;  12 h, 120 °C
Reference
Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source
Gao, Lei; Li, Zheng, Organic Chemistry Frontiers, 2020, 7(4), 702-708

Synthetic Circuit 13

Reaction Conditions
Reference
Convenient two-step conversion of acid chlorides to terminal alkynes
Aitken, R. Alan; Seth, Shirley, Synlett, 1990, (4),

Synthetic Circuit 14

Reaction Conditions
1.1 -
1.2 Reagents: Iodine
Reference
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D.; Arrington, Kenneth L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis
Liu, Wenfeng; Ke, Yang; Liu, Chuhan; Kong, Wangqing, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

Synthetic Circuit 17

Reaction Conditions
Reference
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

Synthetic Circuit 18

Reaction Conditions
1.1 -
1.2 Catalysts: Iodine
Reference
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 19

Reaction Conditions
Reference
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; Koester, M., Science of Synthesis, 2004, 6, 1217-1233

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Reference
Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Negishi, Ei-ichi; King, Anthony O.; Tour, James M., Organic Syntheses, 1986, 64, 44-9

Ethynylcyclohexane Raw materials

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane Suppliers

Hubei Baidu Chemistry Co.,Ltd.
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(CAS:931-48-6)
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Ethynylcyclohexane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
A1211714
99%
25g
441.0